1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol chemical structure properties
1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol chemical structure properties
An In-Depth Technical Guide to 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLSG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLSG), a mixed-acid triglyceride of significant interest in nutritional science and with emerging potential in advanced drug delivery systems. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, explaining the causality behind its properties and analytical methodologies.
Introduction: The Significance of Mixed-Acid Triglycerides
Triglycerides (TGs), or triacylglycerols (TAGs), are esters derived from a glycerol backbone and three fatty acids.[1] They are the primary constituents of natural fats and oils.[2] While simple triglycerides contain three identical fatty acids, the vast majority in nature are mixed-acid triglycerides , featuring a combination of different fatty acid chains.[2][3] This structural diversity is not random; the specific positional distribution of fatty acids (the sn-1, sn-2, and sn-3 positions) dictates the molecule's physicochemical properties, its metabolic fate, and its technological functionality.
1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol, hereafter referred to as PLSG, is a prime example of such a molecule. It incorporates two saturated fatty acids (palmitic and stearic) and one polyunsaturated fatty acid (linoleic acid). This specific arrangement is noteworthy as it has been identified in natural sources like mature human milk and various plant oils, suggesting a tailored biological role.[4][5] For researchers, PLSG serves as a crucial standard for studying lipid metabolism, particularly in the context of infant nutrition.[6] For drug development professionals, its defined structure and amphiphilic character make it a candidate for constructing sophisticated lipid-based nanocarriers for targeted and controlled release applications.
Chemical Structure and Nomenclature
The defining feature of PLSG is the precise arrangement of its constituent fatty acids on the glycerol backbone.
-
sn-1 Position: Palmitic Acid (a saturated C16:0 fatty acid)
-
sn-2 Position: Linoleic Acid (a polyunsaturated C18:2 fatty acid)
-
sn-3 Position: Stearic Acid (a saturated C18:0 fatty acid)
The term "rac-" (from racemate) indicates that the product is a mixture of the two possible enantiomers, 1-Palmitoyl-2-linoleoyl-3-stearoyl-sn-glycerol and 3-Palmitoyl-2-linoleoyl-1-stearoyl-sn-glycerol. In many biological systems, the stereospecificity is critical, but for many material science applications, the racemic mixture is utilized.
Nomenclature:
-
Common Name: 1-Palmitin-2-Linolein-3-Stearin[5]
-
Lipid Abbreviation: TG(16:0/18:2/18:0)[5]
-
Systematic (IUPAC) Name: 9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester
Physicochemical Properties
The physical and chemical characteristics of PLSG are a direct consequence of its mixed-acid structure. The presence of both rigid, saturated chains and a flexible, kinked unsaturated chain governs its packing behavior, thermal properties, and solvency.
| Property | Value | Source |
| CAS Number | 2190-12-7 | [5] |
| Molecular Formula | C₅₅H₁₀₂O₆ | [5][7] |
| Molecular Weight | ~859.4 g/mol | [5][7] |
| Physical State | Solid at room temperature | [7] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like DMF (~10 mg/ml), hexane, and ether. | [1][3][5] |
| Computed XLogP3 | 22.5 | [7] |
Thermal Behavior and Polymorphism
A critical property of triglycerides is polymorphism , the ability to crystallize into multiple different crystal forms (α, β′, and β), each with a distinct melting point and stability.[2][8] While specific experimental data for PLSG is sparse in readily available literature, the principles derived from similar mixed-acid triglycerides are directly applicable.[8][9]
-
Alpha (α) form: The least stable polymorph with the lowest melting point. It is typically obtained by rapid cooling from the melt.
-
Beta Prime (β′) form: Of intermediate stability and is often the desired form in food applications due to its smooth texture.
-
Beta (β) form: The most stable polymorph with the highest melting point.
The thermal behavior of PLSG can be investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[9][10] A typical DSC thermal treatment to study these forms involves melting the sample, crash-cooling it to a low temperature (e.g., -40°C) to trap metastable forms, and then slowly heating to observe the melt transitions of the different polymorphs.[8] The presence of the C18:2 linoleic acid at the sn-2 position introduces a kink that disrupts the efficient packing of the saturated C16:0 and C18:0 chains, likely resulting in a lower melting point compared to a fully saturated triglyceride of similar carbon number.[3]
Synthesis and Purification Workflow
The synthesis of a positionally defined mixed-acid triglyceride like PLSG is a multi-step process requiring careful control to avoid acyl migration and ensure the correct fatty acid is attached to the desired position. The following is a generalized, authoritative workflow based on established organo-chemical methods for triglyceride synthesis.[10]
Causality Behind the Workflow: The strategy hinges on using protecting groups and a stepwise acylation of the glycerol backbone. Starting with a precursor that has a free hydroxyl group at the desired position for the first acylation allows for controlled, sequential addition of the different fatty acid chains.
Caption: Generalized workflow for the synthesis and purification of PLSG.
Step-by-Step Methodology:
-
Step 1 & 2: Synthesis of 1-Palmitoyl-rac-glycidol: The synthesis begins with a chiral glycerol precursor like (±)-glycidol. The hydroxyl group is acylated using palmitoyl chloride in the presence of a base like pyridine to form the glycidyl palmitate. This selectively protects the sn-1 and sn-3 positions, leaving the epoxide ring ready for the next step.
-
Step 3: Ring Opening to form 1-Palmitoyl-3-stearoyl-rac-glycerol: The epoxide ring is opened by reacting with stearic acid, often catalyzed by a reagent like tetraethylammonium bromide (TEAB).[10] This reaction specifically forms the 1,3-diglyceride, leaving the sn-2 hydroxyl group free for the final acylation.
-
Step 4: Acylation of the sn-2 Position: The free hydroxyl group at the sn-2 position is then acylated using linoleoyl chloride. This reaction is typically carried out under an inert atmosphere with a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final crude PLSG product.[10]
-
Step 5: Purification: This is a critical step. The crude product is a mixture of the target triglyceride, unreacted starting materials, and byproducts. Silica gel column chromatography is the method of choice for purification. A nonpolar solvent system, such as a gradient of hexane and diethyl ether, is used.[9][10] The nonpolar triglyceride elutes from the column, while more polar impurities (like mono- and diglycerides) are retained longer, allowing for effective separation.
Analysis and Characterization
Confirming the identity and purity of the synthesized PLSG is paramount. A combination of chromatographic and spectrometric techniques is employed.
Protocol: Purity Analysis by HPLC-ELSD
Rationale: High-Performance Liquid Chromatography (HPLC) is ideal for separating complex lipid mixtures. An Evaporative Light Scattering Detector (ELSD) is often preferred for triglycerides as they lack a strong UV chromophore. ELSD offers near-universal detection for any non-volatile analyte.
Caption: Standard analytical workflow for purity assessment of PLSG via HPLC-ELSD.
Detailed Steps:
-
Sample Preparation: Accurately weigh ~5 mg of the purified PLSG and dissolve it in 1 mL of a suitable solvent mixture (e.g., Hexane/Isopropanol, 9:1 v/v) to create a stock solution. Further dilute as necessary for analysis.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of solvents like acetonitrile and dichloromethane (DCM). The high organic content is necessary to elute the very nonpolar triglyceride.
-
Detector: An ELSD with drift tube temperature set to ~40-50°C and nebulizing gas (Nitrogen) flow adjusted for optimal signal.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Analysis: The PLSG will elute as a single major peak. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[10]
Structural Confirmation: While HPLC-ELSD confirms purity, Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), is used for definitive structural confirmation. The analysis would show a molecular ion peak corresponding to the sodium adduct [M+Na]⁺ at m/z 881.75, confirming the molecular weight.[10]
Applications in Research and Drug Development
Nutritional Science and Food Technology
PLSG is a valuable research compound for studying lipid digestion and absorption, especially in the development of advanced infant formulas that aim to mimic the lipid profile of human milk.[6] The specific positioning of the unsaturated fatty acid at the sn-2 position is known to influence how the molecule is hydrolyzed by pancreatic lipases in the gut, which has implications for fatty acid uptake and overall nutrition.
Drug Delivery Systems
The future of PLSG in the pharmaceutical industry lies in its application as a biocompatible lipid excipient for advanced drug delivery systems, particularly in polymeric lipid hybrid nanoparticles (PLNs).[11]
Role as a Lipid Core in Nanoparticles: PLNs are core-shell nanostructures that combine the structural integrity of a polymeric core with the biocompatibility and biomimetic properties of a lipid shell.[11] However, triglycerides like PLSG can also form the solid lipid core in systems like Solid Lipid Nanoparticles (SLNs) or be blended with polymers like Poly(lactic-co-glycolic acid) (PLGA) in hybrid systems.[12][13]
Why PLSG is a Strong Candidate:
-
Biocompatibility: Composed of naturally occurring fatty acids and glycerol, PLSG is expected to have high biocompatibility and biodegradability.[14][15]
-
Controlled Drug Release: The solid nature of the lipid matrix at body temperature allows for the sustained release of an encapsulated drug. The mixed-acid composition can create imperfections in the crystal lattice, providing more space to accommodate drug molecules and allowing for tunable release profiles compared to simple triglycerides.[12]
-
Enhanced Drug Solubility: For poorly water-soluble (lipophilic) drugs, the lipid core acts as a solubilizing reservoir, improving drug loading and bioavailability.[13]
-
Tunable Properties: The melting point and crystallinity, which affect drug loading and release, are determined by the fatty acid composition. The specific blend of saturated and unsaturated fatty acids in PLSG provides a unique set of properties that can be exploited for formulation design.
Caption: Conceptual model of PLSG in a drug delivery nanoparticle.
Safety and Handling
According to its Safety Data Sheet (SDS), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol is not classified as a hazardous substance under the Globally Harmonized System (GHS).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[16]
-
Handling: No special handling measures are required beyond usual precautionary measures for handling chemicals. Avoid inhalation of dust if in powdered form.[17]
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly sealed.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.
Important Note: This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[5][18]
Conclusion
1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol is more than just a triglyceride; it is a precisely defined chemical entity whose value spans from nutritional science to cutting-edge pharmaceutical formulation. Its mixed-acid composition imparts unique physicochemical properties that make it an essential standard for metabolic research and a highly promising excipient for the development of next-generation drug delivery systems. Understanding the interplay between its structure, physical properties, and analytical characterization is key to unlocking its full potential in both academic and industrial research settings.
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- Google Patents. (n.d.). US20180092854A1 - Drug delivery composition comprising polymer-lipid hybrid microparticles.
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